molecular formula C16H15BrN6OS B12150586 N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12150586
M. Wt: 419.3 g/mol
InChI Key: ZETNXEJBXPNGMZ-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C16H15BrN6OS and its molecular weight is 419.3 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities, including antiviral and anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is C14H15BrN4S. The compound features a triazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-4-methylphenyl acetamide with a suitable triazole derivative containing a pyrazine moiety. The presence of the sulfanyl group enhances its reactivity and biological profile.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiviral activity. For example, a series of 2,5,6-trisubstituted pyrazine compounds were found to be potent inhibitors of Zika virus protease with IC50 values as low as 0.62 μM . Although specific data on this compound is limited, its structural components suggest potential for similar activity.

Anticancer Activity

Mercapto-substituted 1,2,4-triazoles have shown promising results in cancer treatment. For instance, certain derivatives demonstrated IC50 values against colon carcinoma cells in the range of 6.2 μM to 43.4 μM . Given that this compound contains a triazole component, it may exhibit comparable anticancer properties.

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole and pyrazine rings significantly influence biological activity. For instance:

  • Substitution Patterns : The presence of electron-donating or withdrawing groups on the aromatic rings can enhance or diminish activity.
  • Triazole Variants : Different substitutions on the triazole ring have been shown to affect binding affinity and potency against various biological targets.

Case Studies

  • Zika Virus Protease Inhibition : A study highlighted the effectiveness of triazole derivatives in inhibiting Zika virus protease with IC50 values ranging from 0.39 μM to 9.8 μM depending on the structural modifications made .
  • Cancer Cell Line Studies : Compounds similar to this compound have been tested against various cancer cell lines including HCT116 and T47D with varied success rates depending on their structural characteristics .

Properties

Molecular Formula

C16H15BrN6OS

Molecular Weight

419.3 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H15BrN6OS/c1-10-3-4-12(11(17)7-10)20-14(24)9-25-16-22-21-15(23(16)2)13-8-18-5-6-19-13/h3-8H,9H2,1-2H3,(H,20,24)

InChI Key

ZETNXEJBXPNGMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3)Br

Origin of Product

United States

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